Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is an organic compound with a complex structure that includes a methyl ester, an amino group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate typically involves the reaction of 2-fluoro-4-methylaniline with glycine methyl ester hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-fluoro-4-methylaniline attacks the carbonyl carbon of glycine methyl ester, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-fluorobenzoate
- 2-Fluoro-4-methylphenylboronic acid
- Methyl 3-amino-4-fluoro-2-methylbenzoate
Uniqueness
Methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of both an amino group and a fluorinated aromatic ring provides a distinct combination of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-fluoro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
PSVFWDLKEVGRCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)OC)N |
Origin of Product |
United States |
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